molecular formula C20H20N4O4S B4040103 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B4040103
M. Wt: 412.5 g/mol
InChI Key: VNVQGWGKHTVAOV-IZZDOVSWSA-N
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Description

N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.12052631 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Applications

Acrylamide derivatives have been extensively explored for their polymerization properties and potential applications in materials science. For example, studies on radical homopolymerization of N-substituted acrylamides have demonstrated their utility in creating hydrophobically modified polyacrylamides, which are valuable for enhanced oil recovery and other industrial applications. These polymers exhibit unique properties such as low degrees of polymerization and specific thermal behaviors, underscoring their potential in diverse technological fields (Huang et al., 2019).

Biochemical and Biomedical Research

Acrylamide derivatives are also of interest in biochemical and biomedical research, particularly in the study of protein modifications and drug delivery systems. The synthesis and characterization of acrylamide-based molecules have been explored for their interactions with biological molecules and cells. For instance, certain acrylamide derivatives have been investigated for their antiproliferative activity against cancer cell lines, revealing insights into their potential therapeutic applications and mechanisms of action (Tanış et al., 2019).

Environmental and Corrosion Studies

Research on acrylamide derivatives extends into environmental science and corrosion studies as well. Some derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating significant protective effects on metals in corrosive environments. These studies not only highlight the chemical versatility of acrylamide derivatives but also their potential in developing more sustainable and efficient corrosion prevention strategies (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

2-methyl-N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-13(2)19(26)21-15-7-9-16(10-8-15)22-20(29)23-18(25)11-6-14-4-3-5-17(12-14)24(27)28/h3-13H,1-2H3,(H,21,26)(H2,22,23,25,29)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVQGWGKHTVAOV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
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N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
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N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
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N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
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N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide
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N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.